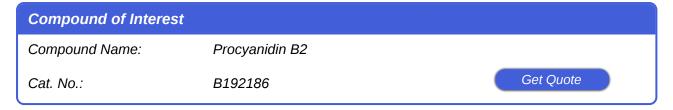


Procyanidin B2 CAS number and chemical identifiers

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A Technical Guide to **Procyanidin B2**: Chemical Properties, Experimental Protocols, and Biological Activity

Procyanidin B2, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **Procyanidin B2**, including its chemical identifiers, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Core Chemical Identifiers

Accurate identification of **Procyanidin B2** is fundamental for research and development. The following table summarizes its key chemical identifiers.



Identifier Type	Data
CAS Number	29106-49-8[1][2][3]
Molecular Formula	C30H26O12[2][3][4]
Molecular Weight	578.52 g/mol [3][4][5]
IUPAC Name	(2R,3R)-2-(3,4-dihydroxyphenyl)-8- [(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7- trihydroxy-3,4-dihydro-2H-1-benzopyran-4- yl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triol[5][6]
SMILES	O[C@@H]1Cc2c(O)cc(O)c([C@@H]3 INVALID-LINKINVALID-LINK c5ccc(O)c(O)c5)c2O[C@@H]1c6ccc(O)c(O)c6[7]
InChI Key	XFZJEEAOWLFHDH-NFJBMHMQSA-N[2][7]
Synonyms	(-)-Epicatechin-(4β → 8)-(-)-epicatechin, Proanthocyanidin B2, Procyanidol B2[2]

Experimental Protocols Isolation and Purification of Procyanidin B2

A common method for the isolation and purification of **Procyanidin B2** from plant material, such as grape seeds or apple pomace, involves a multi-step chromatographic process.

1. Extraction:

- The plant material is first defatted, typically using a solvent like hexane.
- The defatted material is then extracted with an aqueous organic solvent, such as 70% acetone or 80% methanol, to obtain a crude extract rich in procyanidins.

2. Column Chromatography:

 The crude extract is subjected to column chromatography on a stationary phase like Sephadex LH-20 or Toyopearl TSK HW-40s.[8]



- The column is typically eluted with a stepwise gradient of ethanol or methanol in water to separate compounds based on their polarity and size.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Procyanidin B2.
- 3. High-Performance Liquid Chromatography (HPLC) Purification:
- For higher purity, the fractions enriched with Procyanidin B2 are further purified using preparative reversed-phase HPLC (RP-HPLC).[9]
- A typical mobile phase consists of a gradient of an acidic aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
- The separation is monitored at a wavelength of 280 nm, which is the characteristic absorbance maximum for flavan-3-ols.[9]

Quantification of Procyanidin B2 using HPLC

A validated RP-HPLC method can be used for the quantitative analysis of **Procyanidin B2** in various samples.

- Chromatographic Conditions:
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient elution is typically employed. For example, a gradient of 0.5% phosphoric acid in water (Solvent A) and an acetonitrile/water mixture (50:50, v/v) (Solvent B).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 280 nm.
 - Column Temperature: 30 °C.
- Quantification: A calibration curve is generated using a Procyanidin B2 analytical standard
 of known concentrations. The concentration in the sample is then determined by comparing



its peak area to the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of **Procyanidin B2**.

- Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine.[10] The reduction in absorbance at 517 nm is proportional to the antioxidant capacity.[11]
- Methodology:
 - A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
 - Different concentrations of Procyanidin B2 are added to the DPPH solution.
 - The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
 - The absorbance of the solution is measured at 517 nm using a spectrophotometer.
 - The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the **Procyanidin B2** sample.

Biological Activity and Signaling Pathways

Procyanidin B2 has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer and inflammation.

Anti-Cancer Activity

Procyanidin B2 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This is often achieved through the inhibition of critical cell survival and growth

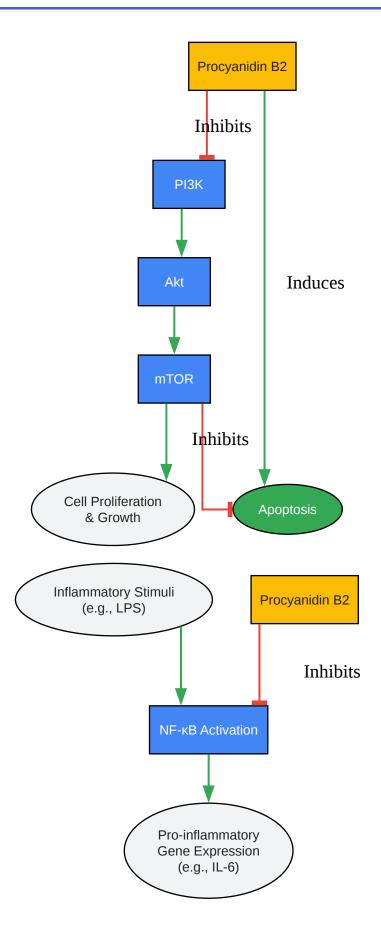






pathways. One of the well-documented mechanisms is the inhibition of the PI3K/Akt/mTOR pathway.







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